3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
Description
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is a substituted benzaldehyde derivative characterized by an ethoxy group at the 3-position, a 2-(imidazol-1-yl)ethoxy moiety at the 4-position, and a hydrochloride salt.
Key structural features include:
- Benzaldehyde backbone: Provides reactivity for condensation or nucleophilic addition.
- Ethoxy and ether linkages: Influence solubility and steric effects.
Properties
IUPAC Name |
3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16;/h3-6,9-11H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGKKQAFYJBEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-74-9 | |
| Record name | Benzaldehyde, 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to produce the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced imidazole derivatives, and substituted benzaldehyde compounds .
Scientific Research Applications
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular processes by altering the function of key proteins and signaling pathways .
Comparison with Similar Compounds
(i) [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Structure : Features a methoxybenzyl-substituted imidazole linked to a methanamine group.
- Key differences: Replaces the benzaldehyde with a methanamine, altering reactivity (amine vs.
- Properties: Hydrochloride salt improves solubility in polar solvents.
(ii) 2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]benzaldehyde Hydrochloride
- Structure: Benzaldehyde with difluoro substituents and a 2-methoxyethyl-methylamino-ethoxy side chain.
- Key differences : Fluorine atoms enhance electronegativity and metabolic stability compared to the ethoxy group in the target compound. The tertiary amine in the side chain may increase lipophilicity .
(iii) 3-(2-Acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline
- Structure : Isoxazoline ring fused with imidazole and acetyloxy-substituted phenyl groups.
- Key differences : The isoxazoline scaffold introduces rigidity, while the mercapto group (-SH) adds redox sensitivity. Melting point (138°C) and yield (74%) suggest moderate stability under synthesis conditions .
Substituent Effects on Physicochemical Properties
Reactivity and Functional Group Comparisons
- Aldehyde vs. Amine : The target compound’s aldehyde group enables Schiff base formation, whereas methanamine derivatives (e.g., ) are suited for amidation or alkylation.
- Imidazole Modifications : The mercapto-imidazole in the isoxazoline derivative introduces sulfur-based reactivity (e.g., disulfide bonding), absent in the target compound.
Biological Activity
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride, with the CAS Number 1609400-74-9, is a chemical compound characterized by its unique structure, which includes an imidazole ring and an ethoxybenzaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H16N2O3·HCl
- Molecular Weight : 297.76 g/mol
- IUPAC Name : 3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde; hydrochloride
- Physical Form : Solid
- Purity : 95%
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under specific catalytic conditions. The reaction is followed by purification steps to yield the hydrochloride salt.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. In vitro assays indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes .
Antifungal Activity
The compound has also been tested for antifungal activity. Preliminary results indicate that it possesses significant antifungal properties against common pathogens such as Candida species. The mechanism appears to involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. The imidazole ring plays a crucial role in these interactions, potentially modulating enzyme activities and influencing signaling pathways within cells. This modulation could lead to altered cellular processes, including apoptosis and cell cycle regulation .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results demonstrated a dose-dependent response in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .
Antifungal Activity Assessment
In another research effort, the antifungal properties were assessed using a series of clinical isolates from patients with candidiasis. The compound exhibited effective inhibition at concentrations lower than traditional antifungal agents, highlighting its potential as an alternative treatment option .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 50 - 200 | Effective against Gram-positive and Gram-negative bacteria |
| 3-Ethoxybenzaldehyde | Antimicrobial | >200 | Less effective than target compound |
| Imidazole derivatives | Antifungal | 100 - 300 | Variable efficacy across different species |
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and functional group modifications. For example:
- Nucleophilic substitution : A benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) reacts with a halogenated intermediate containing the imidazole moiety. This step often employs tert-butyl chloroacetate or similar alkylating agents under mild conditions .
- Reduction and functionalization : Subsequent steps may involve reducing nitro groups to amines (e.g., using hydrogenation catalysts like Pd/C) or introducing ethoxy groups via Williamson ether synthesis .
- Salt formation : The final hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Key methodologies : Optimize reaction conditions (temperature, solvent polarity) to enhance yield, as seen in Pacritinib synthesis (13% overall yield) .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst selection : Use palladium on carbon (Pd/C) for efficient hydrogenation of intermediates, as demonstrated in piperidine derivative synthesis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for ether linkages .
- Industrial scaling : Implement continuous flow systems to control exothermic reactions and reduce side products .
- Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates, critical for downstream reactions .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by using fume hoods .
- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental contamination .
Advanced: How can structural ambiguities be resolved using crystallographic data?
- Single-crystal X-ray diffraction : Resolve stereochemical uncertainties by determining bond angles and torsion angles, as applied to analogous imidazole-benzaldehyde derivatives .
- Contrast with NMR : Use - and -NMR to verify dynamic functional groups (e.g., aldehyde protons at ~10 ppm) and compare with crystallographic data .
- Electron density maps : Analyze SHELX-refined models to confirm hydrogen bonding networks, critical for understanding solid-state stability .
Advanced: How to address contradictory data in pharmacological activity studies?
- Assay variability : Differences in thromboxane synthetase inhibition (IC = 3 nM vs. 10 nM) may arise from enzyme sources (human vs. animal microsomes) or assay conditions (pH, cofactors) .
- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may skew activity readings .
- Dose-response validation : Replicate studies across multiple cell lines (e.g., platelets vs. aortic microsomes) to confirm target specificity .
Basic: What characterization techniques confirm purity and structure?
- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
- FTIR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm) .
- Elemental analysis : Verify molecular formula (e.g., CHNO·HCl) with <0.5% deviation from theoretical values .
Advanced: What computational tools predict feasible synthetic routes?
- Retrosynthetic analysis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes based on precursor availability and reaction feasibility .
- Density Functional Theory (DFT) : Model transition states for key steps (e.g., nucleophilic attack in ether formation) to optimize activation energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
